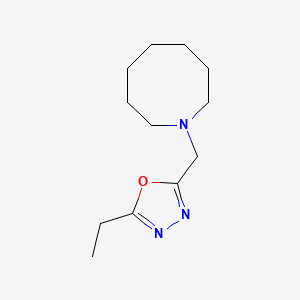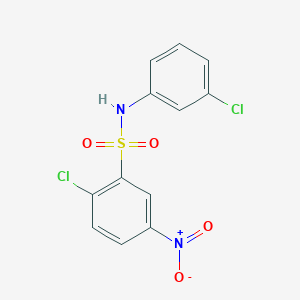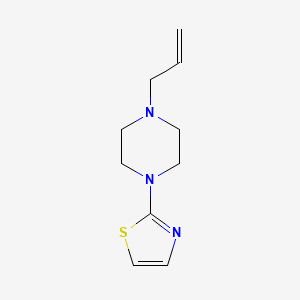![molecular formula C14H23NO4S B7544285 N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been found to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurological disorders.
Mecanismo De Acción
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide works by inhibiting the activity of the enzyme Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide leads to the activation of various signaling pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been found to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide is its specificity towards GSK-3β. It has been found to have minimal off-target effects and is therefore a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of GSK-3β. Another area of research is the investigation of the potential therapeutic applications of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide in the treatment of various diseases. In addition, further studies are needed to elucidate the precise mechanism of action of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. This is followed by the reaction of the resulting product with isopropylmagnesium chloride. The final step involves the treatment of the product with hydrochloric acid to obtain N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells. In addition, N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-5-12(9-16)15-20(17,18)14-8-11(10(2)3)6-7-13(14)19-4/h6-8,10,12,15-16H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBORDKBZKCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)

![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)


![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)

